molecular formula C21H23N3OS B2369950 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one CAS No. 477288-48-5

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one

Cat. No.: B2369950
CAS No.: 477288-48-5
M. Wt: 365.5
InChI Key: XQGZDDMORODVLK-UHFFFAOYSA-N
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Description

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions: The piperazine and benzyl groups are introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl and p-tolyl groups.

    Reduction: Reduction reactions could target the thiazole ring or the piperazine moiety.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while reduction could produce various reduced thiazole or piperazine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the development of new materials with specific electronic properties.

Biology

    Antimicrobial Agents: Thiazole derivatives have shown potential as antimicrobial agents against various pathogens.

    Enzyme Inhibitors: These compounds can act as inhibitors for enzymes involved in metabolic pathways.

Medicine

    Drug Development: The compound could be a lead molecule for the development of new therapeutic agents, particularly for diseases where thiazole derivatives have shown efficacy.

Industry

    Agriculture: Thiazole derivatives are used in the formulation of pesticides and herbicides.

    Pharmaceuticals: The compound could be used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one would depend on its specific biological target. Generally, thiazole derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.

    Interacting with Receptors: Modulating receptor activity by binding to receptor sites.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 5-phenyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one
  • 5-benzyl-2-(4-(m-tolyl)piperazin-1-yl)thiazol-4(5H)-one
  • 5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)oxazol-4(5H)-one

Uniqueness

5-benzyl-2-(4-(p-tolyl)piperazin-1-yl)thiazol-4(5H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

5-benzyl-2-[4-(4-methylphenyl)piperazin-1-yl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-16-7-9-18(10-8-16)23-11-13-24(14-12-23)21-22-20(25)19(26-21)15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGZDDMORODVLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=NC(=O)C(S3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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